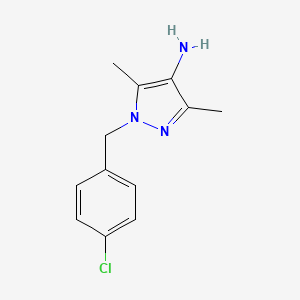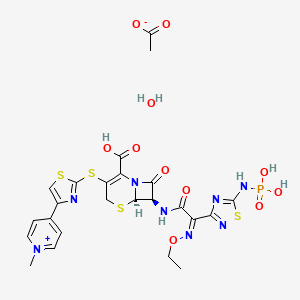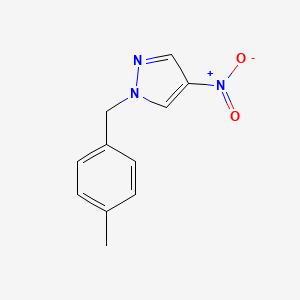![molecular formula C13H19IN2O B3135481 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-41-8](/img/structure/B3135481.png)
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups .Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other chemicals. It would include the conditions under which the reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility, and other physical and chemical properties .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cellular Staining
One notable application of derivatives similar to 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is their use in DNA binding and cellular staining. A derivative, Hoechst 33258, is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has made it invaluable in fluorescent DNA staining, allowing for the analysis of nuclear DNA content and the study of plant chromosomes. Beyond its staining capabilities, Hoechst derivatives also show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Effects on Fruits and Vegetables
The compound 1-methylcyclopropene (1-MCP), though not a direct derivative, demonstrates the impact of chemical research on agricultural practices. 1-MCP's ability to inhibit ethylene perception has led to significant research on its effects on fruits and vegetables, both to further understand ethylene's role in ripening and as a commercial technology to maintain product quality. This research has found widespread adoption in apple industries globally, though its use and potential benefits for other products are still under exploration (Watkins, 2006).
Environmental Impact of Chemical Derivatives
The study of parabens, which share structural similarities with this compound through their use of phenolic structures, highlights the environmental impact of chemical derivatives. Despite being effectively removed from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Their biodegradability contrasts with their persistence, indicating a need for further research into their toxicity and environmental behavior (Haman et al., 2015).
Behavioral Pharmacology
In the realm of behavioral pharmacology, research on arylpiperazine derivatives demonstrates the therapeutic potential of molecules structurally related to this compound. The selective 5-hydroxytryptamine (HT)1B antagonist, AR-A000002, showcases the anxiolytic and antidepressant potential of such compounds. This research provides insight into the utility of 5-HT1B antagonists in treating anxiety and affective disorders, offering a path for developing new therapeutic agents (Hudzik et al., 2003).
Environmental Fate of Alkylphenols
Alkylphenol ethoxylates (APEs) and their degradation to alkylphenols, like nonylphenol (NP), raise concerns due to their endocrine-disrupting potential. Despite their degradation in wastewater treatment plants, APEs and their metabolites remain prevalent in the environment, necessitating comprehensive research into their fate, transformation, and impact on both wildlife and human health (Ying, Williams, & Kookana, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNYRUJHOCIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)

![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)

![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
